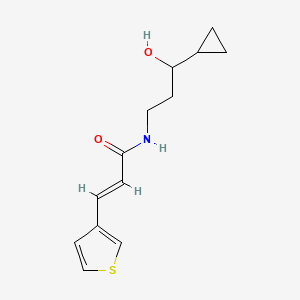

N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide” is a chemical compound. It is related to a class of compounds known as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Synthesis Analysis

The synthesis of these compounds involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include alkylation reactions . More specific information about the chemical reactions of “N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide” is not available in the search results.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide, also known as N-(4-{[2-(4-phenylpiperazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide:

Anticonvulsant Activity

This compound has shown significant potential as an anticonvulsant agent. Research indicates that derivatives of this compound can effectively reduce seizure activity in animal models. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of epileptic seizures .

Antibacterial Properties

The compound exhibits antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. This is attributed to its ability to disrupt bacterial cell wall synthesis and function. Studies have shown that modifications to the piperazine moiety can enhance its antibacterial efficacy .

Anticancer Potential

Research has explored the anticancer properties of this compound, especially against colon cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to interact with key proteins involved in cancer cell survival and proliferation .

Anxiolytic Effects

The compound has been evaluated for its anxiolytic (anti-anxiety) effects. It acts on the central nervous system by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This makes it a potential candidate for the development of new anxiolytic medications .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. It has been tested against various fungal strains and has demonstrated the ability to inhibit fungal growth. This is particularly useful in treating fungal infections that are resistant to conventional antifungal drugs .

Neuroprotective Effects

The compound has neuroprotective properties, which are beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It helps in reducing oxidative stress and inflammation in neuronal cells, thereby protecting them from damage .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis .

Antioxidant Activity

The compound has been found to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This is beneficial in preventing cellular damage and aging, and it also has potential applications in the development of anti-aging therapies .

将来の方向性

特性

IUPAC Name |

N-[4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-2-21(26)23-18-8-10-20(11-9-18)29(27,28)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11,22H,2,12-17H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOIIEISPJXLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)